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molecular formula C8H5BrF2O B1333818 2-Bromo-1-(2,3-difluorophenyl)ethanone CAS No. 886762-77-2

2-Bromo-1-(2,3-difluorophenyl)ethanone

Cat. No. B1333818
M. Wt: 235.02 g/mol
InChI Key: ZXANJKYIJPMTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

Bromine (4.96 g, 31.1 mmol) was slowly added dropwise to a solution of 1-(2,3-difluorophenyl)ethanone (4.85 g, 31.1 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was distilled off under reduced pressure to give 7.29 g (99.9%) of the desired product as an oil.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99.9%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12]>C(OCC)C>[Br:1][CH2:12][C:11]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([F:10])[C:4]=1[F:3])=[O:13]

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
BrBr
Name
Quantity
4.85 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC(=O)C1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.29 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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